molecular formula C15H11NO3S2 B611030 (E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide CAS No. 307543-71-1

(E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide

Cat. No. B611030
CAS RN: 307543-71-1
M. Wt: 317.4 g/mol
InChI Key: TVIVJHZHPKNDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STF-083010 is a chemical compound known for its role as a specific inhibitor of inositol-requiring enzyme-1 alpha (IRE1α) endonuclease activity. It is primarily used in scientific research to study the unfolded protein response (UPR) and its implications in various diseases, including cancer and metabolic disorders .

Scientific Research Applications

STF-083010 has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

STF-083010 plays a crucial role in biochemical reactions by specifically inhibiting the RNase activity of inositol-requiring enzyme-1 (IRE1) without affecting its kinase activity . This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, thereby preventing the initiation of prolonged UPR. The compound interacts with several biomolecules, including IRE1, XBP1, and other UPR-responsive genes such as GRP78, CHOP, and caspase-3 . By inhibiting IRE1, STF-083010 downregulates the expression of these genes, leading to reduced oxidative stress, inflammation, and apoptosis .

Cellular Effects

STF-083010 has been shown to exert significant effects on various cell types and cellular processes. In pancreatic cancer cell lines, STF-083010 induces growth arrest at either the G1 or G2/M phases and promotes apoptosis . In models of multiple myeloma xenografts under endoplasmic reticulum stress, STF-083010 inhibits IRE1 endonuclease activity and demonstrates significant anti-myeloma activity . Additionally, STF-083010 treatment in rat models of acute renal failure suppresses oxidative stress, inflammation, and apoptosis, leading to improved kidney structure and function .

Molecular Mechanism

The molecular mechanism of STF-083010 involves the specific inhibition of IRE1 RNase activity, which prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . By blocking the prolonged UPR, STF-083010 mitigates cellular stress responses, thereby reducing oxidative stress, inflammation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of STF-083010 have been observed to change over time. The compound is stable in its lyophilized form for up to 24 months when stored at room temperature and desiccated . Once reconstituted in solution, STF-083010 should be stored at -20ºC and used within 3 months to prevent loss of potency . Long-term studies have shown that STF-083010 can prevent thioacetamide-induced acute liver injury by reducing reactive oxygen species production and decreasing hepatic inflammation .

Dosage Effects in Animal Models

The effects of STF-083010 vary with different dosages in animal models. In a study involving mice with multiple myeloma xenografts, STF-083010 was administered intraperitoneally at a dose of 30 mg/kg, resulting in significant tumor growth inhibition . In another study, STF-083010 was administered intranasally at a dose of 45 μg/pup in a neonatal hypoxic-ischemic brain injury model, demonstrating therapeutic efficacy . Higher doses of STF-083010 may lead to toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .

Metabolic Pathways

STF-083010 is involved in the metabolic pathways associated with the unfolded protein response. By inhibiting IRE1 RNase activity, STF-083010 prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . Additionally, STF-083010 has been shown to modulate the expression of microRNAs, such as miR-122, which are involved in hepatic inflammation and fibrosis .

Transport and Distribution

STF-083010 is a cell-permeable compound that is transported and distributed within cells and tissues. The compound specifically inhibits IRE1 RNase activity in cells undergoing endoplasmic reticulum stress . STF-083010 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL, allowing for effective delivery in laboratory settings . The compound’s distribution within cells is facilitated by its cell-permeable nature, enabling it to reach its target sites and exert its inhibitory effects .

Subcellular Localization

The subcellular localization of STF-083010 is primarily within the endoplasmic reticulum, where it inhibits IRE1 RNase activity and blocks the initiation of prolonged UPR . By targeting the endoplasmic reticulum, STF-083010 effectively disrupts the IRE1-XBP1 axis and reduces the expression of UPR-responsive genes . This localization is critical for the compound’s ability to modulate cellular stress responses and mitigate the effects of endoplasmic reticulum stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

STF-083010 is synthesized through a series of chemical reactions involving the condensation of 2-hydroxy-1-naphthaldehyde with 2-thiophenesulfonamide. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent like dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for STF-083010 are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and consistency. The process involves scaling up the synthetic route used in laboratory settings, with additional steps for quality control and assurance .

Chemical Reactions Analysis

Types of Reactions

STF-083010 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of STF-083010 .

Mechanism of Action

STF-083010 exerts its effects by specifically inhibiting the endonuclease activity of IRE1α without affecting its kinase activity. This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, preventing the initiation of the prolonged UPR. By doing so, STF-083010 reduces the expression of UPR-responsive genes and mitigates cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

STF-083010 is unique in its selective inhibition of IRE1α endonuclease activity without affecting the kinase activity. This specificity makes it a valuable tool for studying the UPR and its role in various diseases, providing insights that other inhibitors may not offer .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide involves the condensation of 2-hydroxynaphthalene-1-carbaldehyde with thiophene-2-sulfonamide in the presence of a base to form the desired product.", "Starting Materials": [ "2-hydroxynaphthalene-1-carbaldehyde", "thiophene-2-sulfonamide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxynaphthalene-1-carbaldehyde (1 equiv.) and thiophene-2-sulfonamide (1 equiv.) in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid) to obtain the crude product.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the desired product, (E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide." ] }

CAS RN

307543-71-1

Molecular Formula

C15H11NO3S2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H

InChI Key

TVIVJHZHPKNDAQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

STF-083010;  STF 083010;  STF083010, IRE1 Inhibitor I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide
Reactant of Route 2
(E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide
Reactant of Route 3
(E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide
Reactant of Route 4
(E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
(E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide
Reactant of Route 6
(E)-N-((2-hydroxynaphthalen-1-yl)methylene)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.